molecular formula C9H11N5O B2507781 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856046-43-9

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Cat. No.: B2507781
CAS No.: 1856046-43-9
M. Wt: 205.221
InChI Key: OPWXWRDGRHEVSZ-UHFFFAOYSA-N
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Description

1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The process often involves:

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, typically reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, often using halogenated reagents under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF with halogenated reagents.

Major Products:

  • Oxidation products include oxides and hydroxyl derivatives.
  • Reduction products are typically alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Compared to other imidazole and pyrazole derivatives, 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is unique due to its dual-ring structure, which provides enhanced binding affinity and specificity. Similar compounds include:

    1-Methylimidazole: Lacks the pyrazole ring, limiting its reactivity.

    3-Aminopyrazole: Lacks the imidazole ring, affecting its binding properties.

This compound’s unique combination of imidazole and pyrazole rings makes it a versatile and valuable molecule in various fields of research.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWXWRDGRHEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)C2=CC(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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